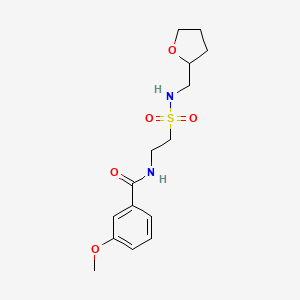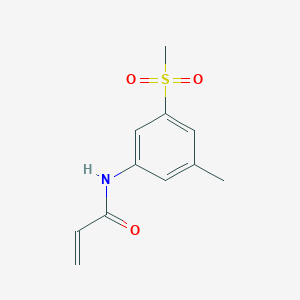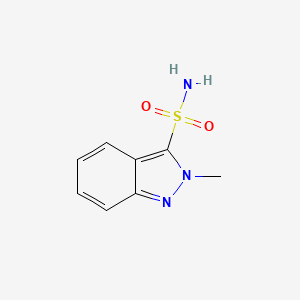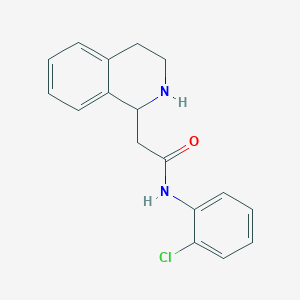
3-甲氧基-N-(2-(N-((四氢呋喃-2-基)甲基)磺酰胺基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(2-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)ethyl)benzamide, also known as THFA, is a compound that has been of great interest to the scientific community due to its potential applications in various fields. THFA is a sulfonamide-based compound that has been synthesized using different methods.
科学研究应用
Anticancer Properties
The compound’s benzamide moiety and sulfamoyl group suggest potential anticancer properties. Researchers have investigated its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to elucidate its specific targets and efficacy against different cancer types .
Anti-inflammatory Activity
Given the presence of the sulfamoyl group, this compound may exhibit anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, including cytokine modulation and inhibition of inflammatory enzymes. Understanding its mechanism of action could lead to novel anti-inflammatory therapies .
Neuroprotective Potential
The methoxybenzamide scaffold suggests neuroprotective properties. Studies have investigated its ability to mitigate oxidative stress, enhance neuronal survival, and protect against neurodegenerative diseases. These findings highlight its potential as a neuroprotective agent .
Antioxidant Capacity
The compound’s methoxy group contributes to its antioxidant activity. Researchers have assessed its radical-scavenging abilities and its potential to counteract oxidative damage. Further investigations may reveal its role in preventing oxidative stress-related disorders .
Cardiovascular Applications
Considering the compound’s structural features, it may impact cardiovascular health. Studies have explored its effects on blood vessels, platelet aggregation, and endothelial function. Investigating its cardiovascular mechanisms could lead to therapeutic interventions .
Metabolic Disorders
The compound’s unique combination of functional groups makes it intriguing for metabolic disorder research. Researchers have studied its effects on glucose metabolism, lipid regulation, and insulin sensitivity. Insights into its molecular targets may pave the way for novel treatments .
Drug Design and Optimization
The compound’s diverse pharmacophores offer opportunities for drug design. Medicinal chemists have explored modifications to enhance its potency, selectivity, and pharmacokinetic properties. It serves as a valuable scaffold for developing new therapeutic agents .
Chemical Biology and Target Identification
Researchers have used this compound as a chemical probe to identify novel biological targets. By studying its interactions with proteins and cellular pathways, they aim to uncover its mode of action and potential applications in various biological contexts .
安全和危害
The safety data sheet for a related compound, Tetrahydrofuran, indicates that it is a highly flammable liquid and vapor. It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer . It is advisable to handle 3-methoxy-N-(2-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)ethyl)benzamide with similar caution until specific safety data is available.
属性
IUPAC Name |
3-methoxy-N-[2-(oxolan-2-ylmethylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-13-5-2-4-12(10-13)15(18)16-7-9-23(19,20)17-11-14-6-3-8-22-14/h2,4-5,10,14,17H,3,6-9,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBDIKCJUHDSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)ethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-((2,3-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644697.png)
![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B2644699.png)
![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2644700.png)

![4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2644702.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2644706.png)
![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)


![5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide](/img/structure/B2644712.png)


